1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one
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Overview
Description
1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one is a complex organic compound belonging to the pyrazolone class. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl and piperazine groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 1,5-dimethyl-2-phenyl-3-pyrazolone with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-2-phenyl-4-[(4-methylpiperazin-1-yl)methyl]pyrazol-3-one
- 1,5-Dimethyl-2-phenyl-4-[(4-ethylpiperazin-1-yl)methyl]pyrazol-3-one
- 1,5-Dimethyl-2-phenyl-4-[(4-isopropylpiperazin-1-yl)methyl]pyrazol-3-one
Uniqueness
1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and piperazine groups enhances its potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-18-21(22(27)26(23(18)2)20-11-7-4-8-12-20)17-24-13-15-25(16-14-24)19-9-5-3-6-10-19/h3-12H,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEXDDMKBJOJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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